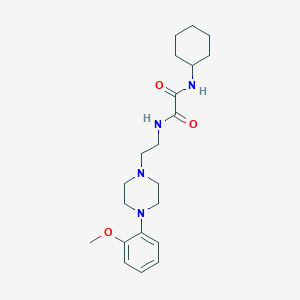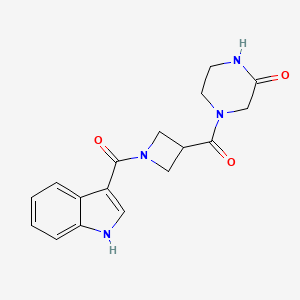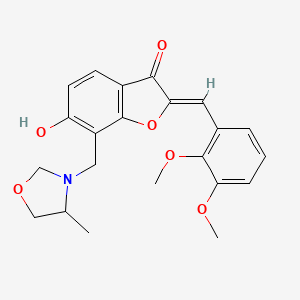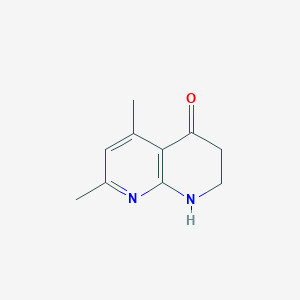
N1-cyclohexyl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-cyclohexyl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide” is a compound that has been studied for its potential therapeutic applications . It is related to a class of compounds known as alpha amino acid amides . This compound has been offered by Benchchem for CAS No. 1049573-70-7.
Molecular Structure Analysis
The molecular formula of this compound is C22H34N4O3 . Its average mass is 402.530 Da and its monoisotopic mass is 402.263092 Da .Wissenschaftliche Forschungsanwendungen
Receptor Antagonism and Neuropharmacology
N1-cyclohexyl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide has been identified as a potent and selective antagonist for 5-HT1A receptors, particularly in neuropharmacological contexts. It effectively blocks the inhibitory actions of serotonin and related compounds on neuronal firing, indicating its utility in studying serotonin's role in neurological and psychiatric disorders (Craven, Grahame-Smith, & Newberry, 1994).
Radioligand Development for PET Imaging
This compound serves as a foundational structure for developing PET (Positron Emission Tomography) radioligands aimed at quantifying 5-HT1A receptor distributions in the brain. Derivatives of this compound with fluorine-18 have shown promising results in both in vitro and in vivo tests, highlighting their potential in diagnosing and researching neuropsychiatric disorders (García et al., 2014).
Mechanistic Insights into 5-HT1A Receptor Function
Research involving analogs and derivatives of this compound provides valuable insights into the functioning of 5-HT1A receptors. Through electrophysiological and radioligand displacement studies, these compounds have helped elucidate the receptor's role in various neurological pathways, offering a deeper understanding of its implications in mental health (Corradetti et al., 2005).
Analytical and Synthetic Chemistry Applications
Beyond neuropharmacological applications, derivatives of this compound have been utilized in analytical chemistry to develop robust methods for qualitative and quantitative analysis of psychoactive substances. These methods have implications for forensic toxicology and pharmacokinetic studies (De Paoli et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
The compound and its similar derivatives have shown promising results in in silico docking and molecular dynamics simulations, as well as in vitro studies . They have been identified as potential lead compounds for further investigation as alpha1-adrenergic receptor antagonists . This suggests that there is potential for future research and development in this area.
Eigenschaften
IUPAC Name |
N'-cyclohexyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-28-19-10-6-5-9-18(19)25-15-13-24(14-16-25)12-11-22-20(26)21(27)23-17-7-3-2-4-8-17/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBMQPMKQQIPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2663847.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide](/img/structure/B2663849.png)





![2-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2663864.png)
![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2663866.png)
![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B2663867.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2663868.png)
![2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide](/img/structure/B2663869.png)
